molecular formula C11H12Cl2N2O2 B1389020 4-(5-Chloro-1H-benzoimidazol-2-YL)-butyric acid hydrochloride CAS No. 1185293-58-6

4-(5-Chloro-1H-benzoimidazol-2-YL)-butyric acid hydrochloride

Cat. No.: B1389020
CAS No.: 1185293-58-6
M. Wt: 275.13 g/mol
InChI Key: DRBBPUWDXVHDFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Chloro-1H-benzoimidazol-2-YL)-butyric acid hydrochloride is a high-purity chemical reagent designed for research and pharmaceutical development. This compound features a benzimidazole pharmacophore, a privileged structure in medicinal chemistry known for its resemblance to naturally occurring purine nucleotides, which allows it to interact with critical biopolymers in biological systems . The benzimidazole core is a key scaffold in many targeted therapies and has demonstrated a wide range of pharmacological activities, with growing evidence supporting its use in the development of novel anticancer agents . The structural motif of a benzimidazole ring linked to a butyric acid side chain is of significant interest. This architecture is found in established pharmaceutical agents like the anticancer drug Bendamustine, where it contributes to a multifaceted mechanism of action that includes alkylating properties and the induction of DNA double-strand breaks . The presence of the chloro- substituent on the benzimidazole ring allows for further structural fine-tuning, potentially influencing the compound's binding affinity and specificity. This makes this compound a valuable building block for synthesizing more complex molecules and a key intermediate for exploring new therapeutic candidates in areas such as oncology. Note: The specific CAS Number for the hydrochloride salt form could not be confirmed from the search results and requires verification. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(6-chloro-1H-benzimidazol-2-yl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2.ClH/c12-7-4-5-8-9(6-7)14-10(13-8)2-1-3-11(15)16;/h4-6H,1-3H2,(H,13,14)(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBBPUWDXVHDFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)CCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(5-Chloro-1H-benzoimidazol-2-YL)-butyric acid hydrochloride, also known by its CAS number 883546-44-9, is a compound with significant potential in biological research and pharmacology. This article delves into its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

  • Molecular Formula : C11H12Cl2N2O2
  • Molecular Weight : 275.13 g/mol
  • IUPAC Name : 4-(5-Chloro-1H-benzimidazol-2-yl)butanoic acid; hydrochloride
  • Purity : Typically ≥95%

The biological activity of this compound is primarily attributed to its interaction with various proteins and enzymes. The benzimidazole ring structure allows it to bind to specific molecular targets, inhibiting their activity. This inhibition can disrupt critical cellular processes such as:

  • DNA Replication
  • Protein Synthesis

These effects suggest potential applications in treating diseases characterized by uncontrolled cell proliferation, such as cancer.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its structural features contribute to its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways within the microorganisms.

Antinociceptive and Anti-inflammatory Effects

A study involving derivatives of similar compounds highlighted the antinociceptive (pain-relieving) and anti-inflammatory properties of benzimidazole derivatives. The highest activity was noted in compounds retaining the carboxylic acid structure, suggesting that modifications to this moiety could influence efficacy .

Cytotoxicity and Therapeutic Potential

The compound has been characterized by relatively low cytotoxicity, making it a candidate for further development in therapeutic applications. Its activities against leishmaniasis and Chagas disease have been particularly noted, where it shows promise as a potential treatment option due to its potent activity against these conditions while maintaining a safe profile for human cells .

Case Studies and Research Findings

  • Antinociceptive Study : In a comparative analysis of various benzimidazole derivatives, this compound was found to exhibit significant antinociceptive effects. The study utilized models of inflammatory pain and demonstrated dose-dependent efficacy .
  • Cytotoxicity Assessment : In vitro studies have shown that the compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing cancer therapies that minimize side effects .
  • Proteomics Research : The compound is employed in proteomics studies to investigate protein interactions, providing insights into cellular mechanisms and potential therapeutic targets.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-(6-Chloro-1H-benzimidazol-2-YL)acetic acidAcetic acid moietyModerate anti-inflammatory
5-Chloro-1H-benzimidazol-2-yl)phenylaminePhenylamine groupEnhanced cytotoxicity
CarbendazimFungicide with tubulin bindingAntifungal activity

Scientific Research Applications

Medicinal Chemistry

4-(5-Chloro-1H-benzoimidazol-2-YL)-butyric acid hydrochloride is being investigated for various therapeutic applications:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
  • Anticancer Properties : The benzoimidazole structure is associated with anticancer activity. Research is ongoing to evaluate its efficacy against different cancer cell lines.

Proteomics Research

In proteomics, this compound is utilized to study protein interactions and functions. Its ability to bind to specific proteins can help elucidate pathways involved in diseases, providing insights into potential therapeutic targets .

Chemical Synthesis

This compound serves as a building block for synthesizing more complex benzimidazole derivatives. Its versatility in chemical reactions allows for the introduction of various functional groups, enabling the exploration of new compounds with tailored properties .

Case Studies

Recent studies have focused on the interactions of this compound with various biological targets:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of benzoimidazole exhibited significant cytotoxicity against specific cancer cell lines. The research suggested that modifications like those found in this compound could enhance efficacy.
  • Proteomics Analysis : Another investigation utilized this compound to probe protein interactions within cellular pathways related to cancer progression, revealing potential therapeutic targets for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

Bendamustine Hydrochloride
  • Molecular Formula : C₁₆H₂₂Cl₃N₃O₂
  • Molecular Weight : 394.72 g/mol
  • Key Features: 1-Methyl group on the benzimidazole ring. Bis(2-chloroethyl)amino group at the 5-position, enabling DNA alkylation and crosslinking. Clinically used for treating chronic lymphocytic leukemia and non-Hodgkin’s lymphoma.
Bendamustine Impurity IMP02
  • Molecular Formula : C₁₆H₂₃Cl₂N₃O₃
  • Molecular Weight : 376.28 g/mol
  • Key Features: (2-Chloroethyl)(2-hydroxyethyl)amino substituent at the 5-position. 1-Methyl group on the benzimidazole ring.
  • Contrast : The hydroxyl group in IMP02 may increase polarity compared to the target compound, affecting solubility and metabolic pathways.
Indole-3-butyric Acid
  • Molecular Formula: C₁₂H₁₃NO₂
  • Molecular Weight : 203.24 g/mol
  • Key Features: Indole ring instead of benzimidazole.
  • Contrast : Heterocycle substitution (indole vs. benzimidazole) leads to divergent biological roles.

Physicochemical and Pharmacological Properties

Table 1: Comparative Analysis of Key Compounds
Compound Molecular Formula Molecular Weight (g/mol) Substituents (Position 5) Benzimidazole Substitution Biological Role
Target Compound C₁₁H₁₁Cl₂N₂O₂ 273.13 Chloro 1H (no methyl) Under investigation
Bendamustine Hydrochloride C₁₆H₂₂Cl₃N₃O₂ 394.72 Bis(2-chloroethyl)amino 1-Methyl Chemotherapy agent
Bendamustine Impurity IMP02 C₁₆H₂₃Cl₂N₃O₃ 376.28 (2-Chloroethyl)(2-hydroxyethyl)amino 1-Methyl Degradation product
Indole-3-butyric Acid C₁₂H₁₃NO₂ 203.24 N/A N/A Plant growth regulator
Key Findings:

Substituent Impact: The bis(2-chloroethyl)amino group in bendamustine confers alkylating activity, absent in the target compound . Chloro substituents enhance electrophilicity but may reduce solubility compared to hydroxyl or morpholino groups in impurities .

Analytical Differentiation :

  • HPLC and LC-MS/MS methods effectively separate bendamustine, its impurities, and simpler analogs like the target compound based on retention times and mass spectra .

Therapeutic Potential: The target compound’s lack of alkylating groups suggests non-cytotoxic applications, possibly in antiviral or anti-inflammatory contexts, though research is ongoing.

Preparation Methods

Synthesis of the Benzimidazole Core

The initial step involves synthesizing the benzimidazole nucleus substituted with a chlorine atom at the 5-position. This can be achieved via condensation reactions between o-phenylenediamine derivatives and suitable carboxylic acid derivatives or aldehydes, often under acidic or basic conditions, to form the heterocyclic ring.

Research findings indicate that chlorinated benzimidazoles are typically prepared by cyclization of o-phenylenediamine with chlorinated carboxylic acids or their derivatives, such as chlorobenzoic acids, under thermal or microwave-assisted conditions to improve yield and purity.

Functionalization with Butyric Acid Moiety

The benzimidazole core is then functionalized with a butyric acid chain. This step often involves acylation reactions, where the benzimidazole intermediate reacts with a suitable butyric acid derivative, such as butyric anhydride or acid chlorides, to introduce the carboxylic acid functionality at a specific position on the heterocycle.

Data from patents suggest that the acylation is typically performed using acid chlorides in the presence of bases like pyridine or triethylamine, under controlled temperature conditions to prevent side reactions.

Conversion to the Hydrochloride Salt

The free acid form is then converted into its hydrochloride salt through acid-base reactions. This involves treating the carboxylic acid derivative with hydrochloric acid, often in a solvent like ethanol or dichloromethane, under reflux or stirring at room temperature, to form the hydrochloride salt.

Research findings from patent US20140121383A1 describe that the hydrochloride salt is obtained by reacting the free base or acid with concentrated HCl, followed by purification through recrystallization, typically from solvents like acetone and water, to yield a pure white crystalline product.

Purification and Crystallization

The final step involves purification of the hydrochloride salt. Recrystallization from suitable solvents ensures high purity and yields the desired compound in crystalline form. The process parameters, such as solvent choice, temperature, and pH, are optimized to maximize yield and purity.

Summary of Preparation Methods in Data Table

Step Reagents & Conditions Key Features References
1. Benzimidazole Core Synthesis o-Phenylenediamine + chlorobenzoic acid derivatives, heat or microwave Cyclization under acidic/basic conditions ,
2. Functionalization with Butyric Acid Butyric acid chloride or anhydride + base (pyridine/triethylamine), 0-70°C Acylation at specific heterocyclic position ,
3. Formation of Hydrochloride Salt Concentrated HCl, solvents like ethanol/dichloromethane Acid-base reaction, reflux or stirring ,
4. Purification Recrystallization from acetone/water High purity crystalline product ,

Research Findings and Notes

  • The synthesis of benzimidazole derivatives with halogen substitutions (such as chlorine at the 5-position) is well-established via cyclization of o-phenylenediamine with chlorinated carboxylic acids or their derivatives.
  • Acylation with butyric acid derivatives is a standard approach, often employing acid chlorides under mild conditions to ensure regioselectivity.
  • Conversion to hydrochloride salts is achieved through straightforward acid-base reactions, with recrystallization steps critical for obtaining pharmaceutical-grade purity.
  • Patents emphasize the importance of controlling reaction conditions—temperature, pH, and solvent choice—to optimize yield and purity.

Q & A

Q. What are the standard synthetic routes for 4-(5-chloro-1H-benzoimidazol-2-yl)-butyric acid hydrochloride?

The synthesis typically involves cyclocondensation of substituted phenylenediamines with carbonyl derivatives. For example, benzimidazole formation can be achieved using Na₂S₂O₅ as an oxidizing agent in DMF, followed by hydrochlorination. A related protocol involves reacting 5-methyl-1,2-phenylenediamine with methyl 4-formyl benzoate under reflux, as demonstrated in benzimidazole syntheses . Post-synthetic modifications, such as hydrolysis of ester groups to carboxylic acids, are critical for obtaining the final butyric acid moiety.

Q. How can melting point analysis be utilized to assess purity during synthesis?

Melting point (mp) analysis is a primary purity indicator. For instance, structurally analogous compounds like 4-(2-methyl-1H-imidazol-1-yl)benzoic acid hydrochloride monohydrate exhibit sharp melting points (313–315°C), suggesting high crystallinity . Deviations >2°C from literature values (e.g., 218–220°C for imidazolone derivatives ) indicate impurities, necessitating recrystallization or column chromatography.

Q. What spectroscopic techniques are recommended for structural confirmation?

  • ¹H NMR : Characteristic peaks include vinyl protons (δ 6.95–8.01 ppm) and methyl/methylene groups (δ 2.32–2.63 ppm) in imidazolone derivatives .
  • X-ray crystallography : Resolves tautomeric ambiguities in benzimidazole cores. For example, single-crystal studies at 208 K confirmed bond lengths (mean C–C = 0.003 Å) and stereoelectronic effects in related structures .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of benzimidazole derivatives?

  • Catalyst selection : Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) enhance cyclocondensation efficiency by stabilizing intermediates .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic diamines and carbonyl precursors .
  • Temperature control : Gradual heating (e.g., 80–120°C) minimizes side reactions like over-oxidation.

Q. How should researchers address contradictions in reported melting points or spectral data?

  • Cross-validation : Compare data across multiple techniques (e.g., DSC for mp vs. TGA for decomposition profiles).
  • Batch analysis : Variability in mp (e.g., 313–315°C vs. 218–220°C ) may arise from polymorphic forms. Use powder XRD to identify crystalline phases.
  • Synthetic reproducibility : Ensure precursor purity (≥95% by HPLC) to reduce batch-to-batch inconsistencies .

Q. What strategies are effective for modifying the benzimidazole scaffold to enhance bioactivity?

  • Side-chain functionalization : Introduce hydrophilic groups (e.g., carboxylic acids) via ester hydrolysis or alkylation .
  • Halogenation : Chloro-substituents at the 5-position improve metabolic stability, as seen in SAR studies of related imidazoles .
  • Coordination chemistry : Explore metal complexation (e.g., Zn²⁺ or Cu²⁺) to modulate electronic properties .

Methodological Tables

Parameter Typical Values/Techniques Reference
Melting Point Range218–315°C (varies by substituents)
¹H NMR Chemical Shiftsδ 2.32–8.01 ppm (alkyl, aromatic, vinyl protons)
Preferred SolventsDMF, DMSO, ethanol/water mixtures
Crystallization MethodsVapor diffusion, slow evaporation at 4°C

Key Recommendations

  • Literature Search : Use clustering tools (e.g., SYL) to filter high-impact journals (e.g., Nature, Science) for benchmarking synthetic protocols .

    文献检索小技巧(一)
    01:37
  • Safety Protocols : Adopt GHS-compliant handling for corrosive intermediates (e.g., skin/eye protection, fume hoods) .

  • Data Reproducibility : Archive raw spectral data (NMR, IR) and crystallization conditions for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Chloro-1H-benzoimidazol-2-YL)-butyric acid hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(5-Chloro-1H-benzoimidazol-2-YL)-butyric acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.